
3-Phenylazetidine
Overview
Description
3-Phenylazetidine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that azetidines, the class of compounds to which 3-phenylazetidine belongs, are often used in medicinal chemistry due to their ability to efficiently tune the pharmacological properties of molecules .
Mode of Action
Azetidines are known to be synthesized through various methods, including the aza paternò–büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, resulting in the formation of functionalized azetidines .
Biochemical Pathways
Azetidines are known to be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that this compound may play a role in the synthesis of polyamines, which are involved in various biological processes.
Result of Action
Azetidines are known to be used in the synthesis of complex natural products . This suggests that this compound may have a role in the synthesis of these products, potentially influencing their molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . .
Biological Activity
3-Phenylazetidine is a compound within the azetidine family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, highlighting key research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of azetidinones with aryl groups. A notable method includes the use of N-Boc-3-azetidinone reacted with phenyllithium, leading to high yields of the desired product through a two-step Friedel-Crafts alkylation process . This synthetic approach allows for the introduction of various substituents, enhancing the compound's pharmacological profile.
Biological Activity Overview
This compound and its derivatives exhibit a range of biological activities, including neuroprotective, antimicrobial, and potential anticancer effects. The following sections summarize significant findings from various studies.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective properties of azetidine derivatives. For instance, a series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Some compounds demonstrated AChE inhibition comparable to established drugs like rivastigmine. Notably, one derivative exhibited significant neuroprotection in models related to Parkinson's and Alzheimer's diseases by reducing oxidative stress and caspase activity.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been extensively studied. In one investigation, several substituted phenyl azetidine-2-one sulfonyl derivatives were synthesized and screened for antibacterial and antifungal activities . Compounds with electron-withdrawing groups showed superior efficacy against bacterial strains compared to standard antibiotics like ampicillin and clotrimazole.
The following table summarizes some key findings regarding the antimicrobial activity of various derivatives:
Compound | Activity Type | Efficacy Compared To |
---|---|---|
5d | Antibacterial | Similar to Ampicillin |
5h | Antifungal | Comparable to Clotrimazole |
4a | Antibacterial | Moderate vs. Streptomycin |
4b | Antifungal | Mild activity |
Case Studies
- Neuroprotective Effects in Parkinson’s Disease Models : A study demonstrated that certain derivatives significantly protected neuronal cells from salsolinol-induced neurodegeneration. The protective mechanism involved reducing oxidative stress markers .
- Antimicrobial Efficacy : In a comparative study against various pathogens, several phenyl azetidine derivatives were tested using the agar well diffusion method. The results indicated that compounds with specific substitutions displayed enhanced antibacterial properties against both gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-phenylazetidine, and how can purity and structural integrity be validated?
To synthesize this compound, researchers often employ ring-closing strategies, such as the cyclization of β-amino alcohols or palladium-catalyzed intramolecular C–N bond formation. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like ring-opening or oligomerization . For validation, high-resolution NMR spectroscopy (e.g., , , ) is essential to confirm regioselectivity and stereochemistry. X-ray crystallography is recommended for unambiguous structural confirmation, especially when novel derivatives are synthesized. Purity should be assessed via HPLC with UV/vis or MS detection, ensuring ≥95% purity for biological studies .
Q. What analytical techniques are most effective for characterizing this compound derivatives in complex reaction mixtures?
Liquid chromatography-mass spectrometry (LC-MS) is indispensable for tracking reaction progress and identifying intermediates. For structural elucidation, tandem MS (MS/MS) combined with IR spectroscopy can differentiate regioisomers. Nuclear Overhauser effect (NOE) experiments in NMR are critical for resolving spatial arrangements in crowded aromatic systems. Researchers should cross-validate findings with computational methods (e.g., DFT calculations for NMR chemical shift prediction) to address ambiguities .
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use buffer systems (e.g., phosphate-buffered saline) and monitor degradation via time-resolved LC-MS. Accelerated stability testing (e.g., elevated temperatures) can predict shelf-life. For in vitro assays, include controls with protease inhibitors or antioxidants if oxidative degradation is suspected. Data should be analyzed using kinetic models (e.g., first-order decay) to estimate half-lives .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound across different catalytic systems?
Contradictions often arise from competing pathways (e.g., nucleophilic ring-opening vs. C–H functionalization). To address this, employ isotopic labeling (e.g., quenching) to track proton transfer steps. Kinetic isotope effects (KIE) and Eyring analysis can differentiate between concerted and stepwise mechanisms. Computational studies (e.g., transition-state modeling with DFT) are critical for identifying steric or electronic factors influencing selectivity. Cross-referencing data with analogous azetidine derivatives (e.g., 3-fluoroazetidine) may reveal substituent-specific trends .
Q. What strategies are effective for reconciling discrepancies in biological activity data for this compound-based inhibitors?
Discrepancies may stem from assay conditions (e.g., protein concentration, buffer composition) or off-target effects. Researchers should:
- Standardize assay protocols (e.g., IC determination under uniform ATP concentrations).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Perform structural-activity relationship (SAR) studies to isolate pharmacophore contributions.
- Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .
Q. How can researchers leverage this compound’s conformational rigidity to optimize drug-target binding kinetics?
Azetidine’s puckered ring imposes torsional constraints, which can enhance binding entropy. Use molecular dynamics (MD) simulations to compare ligand flexibility in bound vs. unbound states. Pair with thermodynamic profiling (e.g., isothermal titration calorimetry) to dissect enthalpic/entropic contributions. For enantiomeric derivatives, chiral HPLC and circular dichroism (CD) are necessary to correlate stereochemistry with activity .
Q. Methodological Guidelines
- Data Contradiction Analysis : Apply triangulation by integrating experimental, computational, and literature data. For example, if NMR and X-ray data conflict, re-examine sample purity or consider dynamic effects (e.g., ring puckering in solution vs. solid state) .
- Literature Review : Use tools like SciFinder or Reaxys to map synthetic routes and bioactivity data. Prioritize primary sources (e.g., peer-reviewed journals) over patents for mechanistic insights .
- Experimental Reproducibility : Document all parameters (e.g., catalyst loading, stirring rate) in supplementary materials. Use standardized nomenclature (IUPAC) to avoid ambiguity .
Properties
IUPAC Name |
3-phenylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGEXKQMVAILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651786 | |
Record name | 3-Phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-13-7 | |
Record name | 3-Phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.